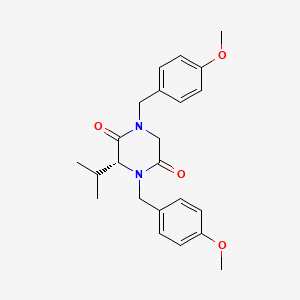

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione

Descripción general

Descripción

“®-N,N’-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione” is a complex organic compound. The p-methoxybenzyl (PMB) group is a common protecting group in organic synthesis . It’s often used in the synthesis of various organic compounds . The PMB group can be protected or deprotected under the same conditions as the benzyl group .

Synthesis Analysis

The synthesis of compounds using a PMB protection/deprotection strategy has been described in the literature . Nucleophilic displacement of p-methoxybenzyl (PMB) protected compounds was carried out with different phenols under mild basic conditions .Chemical Reactions Analysis

The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are widely studied for their therapeutic properties, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. Modification of the piperazine nucleus significantly influences the medicinal potential of these molecules. The flexibility of piperazine as a building block facilitates the discovery of drug-like elements with various pharmacokinetic and pharmacodynamic properties, suggesting that compounds like the specified one may have wide-ranging applications in drug discovery and development (Rathi et al., 2016).

Piperazine and Morpholine in Pharmaceutical Applications

The piperazine nucleus exhibits a broad spectrum of pharmaceutical applications. Recent advancements in the synthesis of piperazine and morpholine derivatives highlight their potent pharmacophoric activities. These findings underscore the potential of piperazine-based compounds, including the one , in contributing to the development of new therapeutic agents (Mohammed et al., 2015).

Enhancement of Biological and Pharmacological Properties

The biological and pharmacological properties of compounds can be significantly enhanced through encapsulation techniques. For example, curcumin's bioactive properties are amplified when nano-encapsulated, leading to improved therapeutic effects against various diseases. This suggests that similar encapsulation strategies could be employed to enhance the biological activities of the specified compound for more effective clinical applications (Witika et al., 2021).

Applications in Water Treatment and Desalination

Piperazine-based compounds are integral to the development of nanofiltration (NF) membranes for environmental applications such as water treatment and desalination. The crumpled polyamide layers in these membranes, derived from piperazine, demonstrate improved separation performance, indicating that derivatives of piperazine could find applications in enhancing environmental sustainability (Shao et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

(3R)-1,4-bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O4/c1-16(2)22-23(27)24(13-17-5-9-19(28-3)10-6-17)15-21(26)25(22)14-18-7-11-20(29-4)12-8-18/h5-12,16,22H,13-15H2,1-4H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDFRWYJTUSDJG-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N(CC(=O)N1CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662772 | |

| Record name | (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N,N'-Bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | |

CAS RN |

205517-34-6 | |

| Record name | (3R)-1,4-Bis[(4-methoxyphenyl)methyl]-3-(propan-2-yl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

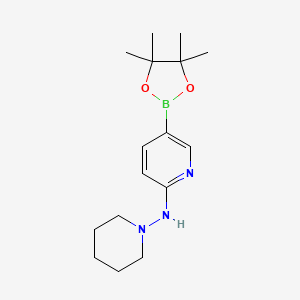

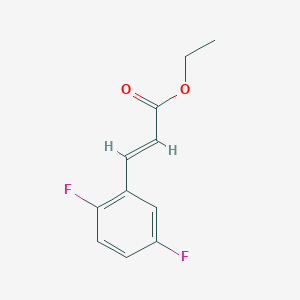

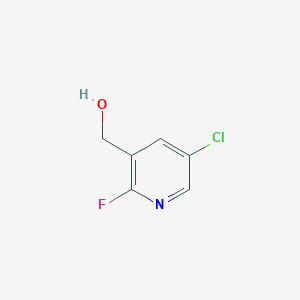

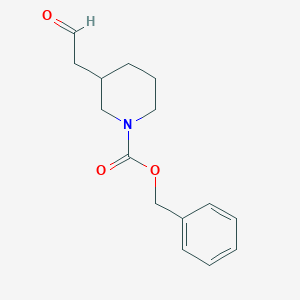

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-fluorophenyl]carbamate](/img/structure/B1451390.png)